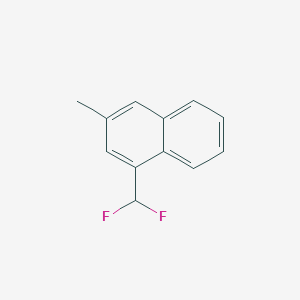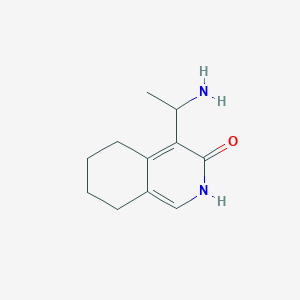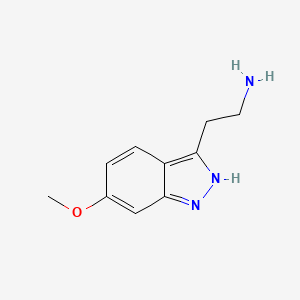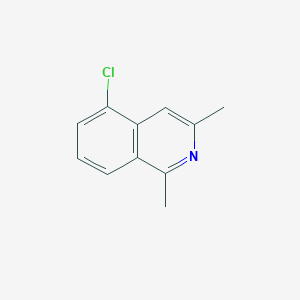
5-Chloro-1,3-dimethylisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,3-dimethylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are found in various natural alkaloids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dimethylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the Bischler-Napieralski reaction is often employed, where a β-phenylethylamine derivative is cyclized using polyphosphoric acid or phosphorus oxychloride .
Another method involves the chlorination of 1,3-dimethylisoquinoline using triphosgene as a chlorinating agent in the presence of N,N-dimethylacetamide (DMAC) in 1,2-dichloroethane at elevated temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1,3-dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation and nitration, can occur at specific positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine, nitric acid, and sulfuric acid are employed for halogenation and nitration reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Formation of halogenated and nitrated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,3-dimethylisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of 5-Chloro-1,3-dimethylisoquinoline involves its interaction with various molecular targets and pathways. The compound can intercalate with DNA, inhibiting DNA replication and transcription. It may also inhibit specific enzymes, such as topoisomerases, which are involved in DNA unwinding and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: The parent compound, lacking the chlorine and methyl groups.
1,3-Dimethylisoquinoline: Similar structure but without the chlorine atom.
5-Chloroisoquinoline: Similar structure but without the methyl groups
Uniqueness
5-Chloro-1,3-dimethylisoquinoline is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with biological targets and improve its solubility and stability compared to its unsubstituted counterparts .
Eigenschaften
CAS-Nummer |
21158-90-7 |
|---|---|
Molekularformel |
C11H10ClN |
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
5-chloro-1,3-dimethylisoquinoline |
InChI |
InChI=1S/C11H10ClN/c1-7-6-10-9(8(2)13-7)4-3-5-11(10)12/h3-6H,1-2H3 |
InChI-Schlüssel |
GIKHNSWMXHYYRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=CC=C2Cl)C(=N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


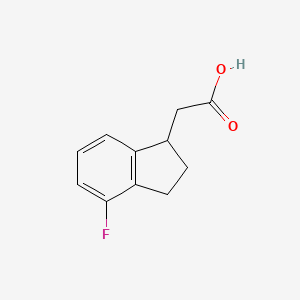
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11903726.png)


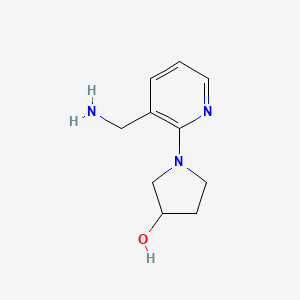

![2,3,4,5,6,7,8,9-Octahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B11903760.png)
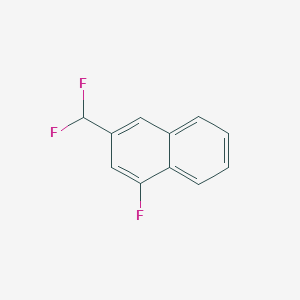
![4,4-Dimethyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carbaldehyde](/img/structure/B11903764.png)
